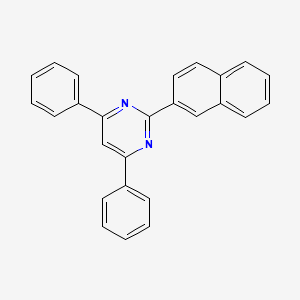
Methyl 2-isocyano-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-isocyano-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H9NO2 It is characterized by the presence of an isocyano group (-N≡C) attached to a phenylprop-2-enoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-isocyano-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-phenylprop-2-enoate with an isocyanide reagent under specific conditions. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material, facilitating the nucleophilic attack of the isocyanide on the carbonyl carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors or other advanced techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-isocyano-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: The isocyano group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isocyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 2-isocyano-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which methyl 2-isocyano-3-phenylprop-2-enoate exerts its effects depends on the specific reactions it undergoes. The isocyano group is highly reactive, allowing it to participate in various chemical transformations. These reactions often involve nucleophilic attack on the isocyano carbon, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-phenylprop-2-enoate: Lacks the isocyano group, making it less reactive in certain types of reactions.
Methyl 2-isocyano-3-methylprop-2-enoate: Similar structure but with a methyl group instead of a phenyl group, affecting its reactivity and applications.
Ethyl 2-isocyano-3-phenylprop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester, influencing its physical and chemical properties.
Uniqueness
Methyl 2-isocyano-3-phenylprop-2-enoate is unique due to the presence of both an isocyano group and a phenylprop-2-enoate structure. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
| 76202-88-5 | |
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
methyl 2-isocyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-8H,2H3 |
Clé InChI |
ZSLGIUUGLBMAML-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=CC=C1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)


![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)

![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)


